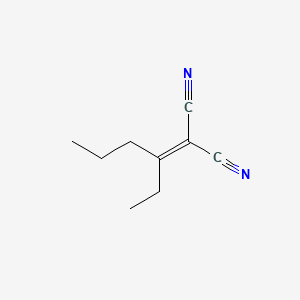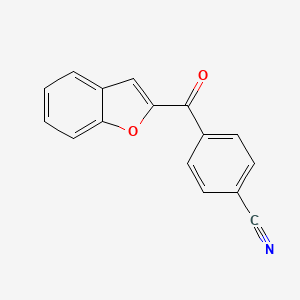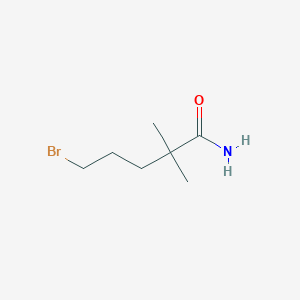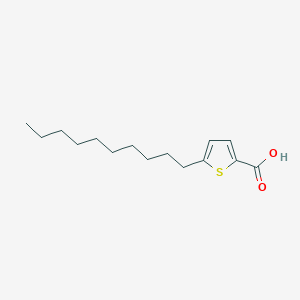![molecular formula C12H16N4O2 B14308092 Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate CAS No. 112915-60-3](/img/structure/B14308092.png)
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound includes a pyrazolo[4,3-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired pyrazolo[4,3-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Similar core structure but different substitution patterns.
2H-pyrazolo[3,4-b]pyridine: Isomeric form with different tautomeric structure.
Pyrazolo[3,4-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoate ester group, which can influence its biological activity and chemical reactivity .
Eigenschaften
CAS-Nummer |
112915-60-3 |
|---|---|
Molekularformel |
C12H16N4O2 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
ethyl 4-(1H-pyrazolo[4,3-b]pyridin-7-ylamino)butanoate |
InChI |
InChI=1S/C12H16N4O2/c1-2-18-11(17)4-3-6-13-9-5-7-14-10-8-15-16-12(9)10/h5,7-8H,2-4,6H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ZDHKZIGTKKSRDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCNC1=C2C(=NC=C1)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)

![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)





![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)




